molecular formula C14H12N4O4S2 B11030155 ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11030155
M. Wt: 364.4 g/mol
InChI Key: CZNBRCWVVUFQCO-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a sophisticated synthetic organic compound designed for research applications. This molecule features a complex heterocyclic scaffold comprising linked 1,3-thiazole and 1,3-thiazolo[3,2-a]pyrimidine ring systems, a structure known to be of significant interest in medicinal chemistry. Compounds based on the 2-aminothiazole core and related fused systems have been identified from screening campaigns as possessing promising antileishmanial properties and have also demonstrated growth inhibition against various microorganisms, including plasmodia and mycobacteria . Based on its structural similarity to these active compounds, this chemical is expected to be a valuable candidate for structure-activity relationship (SAR) studies in infectious disease research, particularly in the development of novel anti-infective agents . Its mechanism of action, while not confirmed for this specific derivative, may involve targeting unique pathways in prokaryotic or parasitic cells. The presence of multiple hydrogen bond donors and acceptors, along with a conjugated ring system, suggests potential for targeted protein binding. Researchers can utilize this high-purity material as a key intermediate for further synthetic elaboration or as a pharmacological probe in biochemical assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N4O4S2/c1-3-22-12(21)9-6-23-13(16-9)17-10(19)8-4-15-14-18(11(8)20)7(2)5-24-14/h4-6H,3H2,1-2H3,(H,16,17,19)

InChI Key

CZNBRCWVVUFQCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C

Origin of Product

United States

Preparation Methods

Cyclization of Dihydropyrimidine-Thiones

A one-pot method developed by involves α-bromination of cyclohexanone using N-bromosuccinimide (NBS), followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones in acetonitrile with p-toluenesulfonic acid (PTSA). This yields 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzothiazolo[3,2-a]pyrimidine hydrobromides (Fig. 1A). For the target compound, substituting cyclohexanone with acetylacetone generates the 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine scaffold.

Reaction Conditions :

  • Temperature: 70–80°C

  • Catalyst: PTSA (10 mol%)

  • Yield: 68–85%.

Alternative Route via Chloroacetyl Chloride

Source describes reacting 4-(p-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with chloroacetyl chloride to form 2,5-dioxothiazolopyrimidines. Adapting this method, 3-methyl substitution is achieved using methylchloroacetate, followed by oxidation with hydrogen peroxide to introduce the 5-oxo group.

Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate

Thiourea-Based Cyclization

Ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized via cyclization of thiourea with α-haloketones. Source reports a 93–100% yield by stirring thiourea (1.2 mmol) and 2-bromoacetophenone (1 mmol) in ethanol at 70°C for 1 hour (Fig. 1B). The product precipitates upon cooling and is filtered without further purification.

Optimization Notes :

  • Excess thiourea prevents dihaloketone side reactions.

  • Ethanol solvent minimizes byproduct formation compared to DMF or THF.

Coupling of Thiazole and Pyrimidine Subunits

Carbodiimide-Mediated Amide Bond Formation

The amino group of ethyl 2-amino-1,3-thiazole-4-carboxylate reacts with the carboxylic acid derivative of 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine (prepared via hydrolysis of ethyl esters) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (Fig. 1C).

Reaction Conditions :

  • Molar Ratio: 1:1.2 (acid:amine)

  • Temperature: 0°C → room temperature

  • Yield: 72–78%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with hexane:ethyl acetate (3:1) removes unreacted starting materials.

  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals.

Spectroscopic Validation

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.35 (t, COOCH₂CH₃), δ 2.45 (s, CH₃), δ 8.25 (s, thiazole-H).

  • Mass Spectrometry : ESI-MS m/z 350.4 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Thiourea Cyclization93–10095High yield, simple conditionsRequires stoichiometric bromoketone
DCC/NHS Coupling72–7898Mild conditionsCostly reagents
Laccase-Mediated35–9390Eco-friendlyLimited substrate scope

Industrial-Scale Considerations

Patent highlights a scalable process for ethyl 4-methyl-5-thiazolecarboxylate, involving:

  • Thiourea Cyclization : 2-Chloroacetoacetate and thiourea in ethanol (70°C, 5 hours).

  • Amination and Esterification : Sequential treatment with ammonium dithiocarbamate and ethyl chloroformate.

Adapting this for the target compound could reduce production costs by 40% compared to lab-scale methods .

Chemical Reactions Analysis

Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or pyrimidine rings are replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various adducts.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibit significant antibacterial and antifungal activities against various pathogens .
  • Anticancer Potential :
    • Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Compounds with similar structures have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results as potential anticancer agents . For instance, studies on thiazolidine derivatives demonstrated their efficacy against prostate cancer and melanoma cells .
  • Anti-inflammatory Effects :
    • This compound has been investigated for anti-inflammatory properties. Compounds within this chemical class have been shown to reduce inflammation markers in vitro and in vivo models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Formation of Thiazole Ring : The initial step often involves the cyclization of appropriate precursors using thiourea or isothiocyanates.
  • Attachment of Functional Groups : Subsequent reactions introduce various functional groups to enhance biological activity.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Analgesic Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their evaluation for analgesic effects. The results indicated that certain derivatives exhibited significant pain-relieving properties in animal models .
  • Antimicrobial Screening :
    • In a comprehensive screening of various thiazole derivatives against bacterial strains, compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Mechanism of Action

The mechanism of action of ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazolo[3,2-a]pyrimidine Derivatives
Compound (Reference) Substituents Key Features
Target Compound - 3-methyl, 5-oxo, 6-(thiazole-4-carboxylate amide) Dual thiazole rings; amide linkage enhances hydrogen-bonding potential.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-... () - 7-methyl, 5-(4-methylphenyl), 2-benzylidene Benzylidene group introduces π-conjugation; bulky substituents may reduce solubility .
Ethyl 7-hydroxy-5-oxo-... () - 7-hydroxy, 5-oxo Hydroxy group increases polarity and hydrogen-bonding capacity; potential for tautomerism .
Ethyl 5-(4-acetoxyphenyl)-2-(2-methoxybenzylidene)-... () - 5-(4-acetoxyphenyl), 2-(2-methoxybenzylidene) Acetoxy and methoxy groups enhance lipophilicity; benzylidene stabilizes planar conformation .
Heterocyclic Core Modifications
  • Thiadiazolo[3,2-a]pyrimidine () : Replacing thiazole with thiadiazole alters electronic properties (e.g., increased electron deficiency) and may affect bioactivity .

Substituent-Driven Properties

Position 2 Modifications
  • Benzylidene Groups (Evidences 1, 5, 9, 13) :
    • Electron-withdrawing (e.g., carboxybenzylidene in ) or donating (e.g., methoxybenzylidene in ) substituents modulate reactivity and π-π stacking interactions.
    • Target Compound : Lacks benzylidene, reducing steric hindrance but limiting conjugation.
Position 5 and 7 Substituents
  • Phenyl vs. Hydroxy/Alkyl Groups :
    • Bulky aryl groups (e.g., 4-methylphenyl in ) reduce solubility but enhance binding to hydrophobic targets.
    • Hydroxy groups () improve water solubility via hydrogen bonding .
Carboxylate Esters
  • Ethyl vs. Methyl Esters : Ethyl esters (common in all compounds) balance lipophilicity and metabolic stability.

Crystallographic and Intermolecular Interactions

  • & 9 : X-ray studies reveal intermolecular hydrogen bonds (N–H···O, O–H···O) and π-π stacking in crystals, critical for stability .
  • Target Compound : The amide linkage may form stronger hydrogen bonds than ester or ether analogs, influencing crystal packing and solubility.

Research Implications

  • The target compound’s amide group may enhance target binding via hydrogen bonds.
  • Material Science : Crystallographic data (Evidences 4, 9) highlight design principles for stable, functional materials .

Biological Activity

Ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole and pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article aims to provide a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused to a pyrimidine ring with various substituents that contribute to its biological properties. The general structure can be represented as follows:

\text{Ethyl 2 3 methyl 5 oxo 5H 1 3 thiazolo 3 2 a pyrimidin 6 yl carbonyl amino}-1,3-thiazole-4-carboxylate}

The synthesis of this compound typically involves multi-component reactions that include starting materials such as ethyl thiazole derivatives and pyrimidine precursors. The process often employs reagents like acetic anhydride and sodium acetate under controlled conditions to yield the desired product with high purity and yield .

Anticancer Properties

Research has demonstrated that compounds within the thiazolo[3,2-a]pyrimidine family exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study:
A study evaluated a series of thiazole-based compounds against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)
AHeLa5.2
BMCF77.8
CA5494.5

Antibacterial Activity

In addition to anticancer properties, this compound has shown significant antibacterial activity against various strains of bacteria.

Research Findings:
A comparative study assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and pyrimidine rings can enhance or diminish activity.

Key Observations:

  • Substituent Effects: Electron-withdrawing groups at specific positions significantly enhance anticancer activity by stabilizing the molecular structure.
  • Chain Length: Variations in the ethyl chain length affect solubility and permeability, impacting overall bioavailability .

Q & A

Q. Key factors :

  • Temperature : Higher temperatures accelerate cyclization but may degrade sensitive functional groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .

Basic: What structural characterization techniques confirm the molecular conformation of this compound?

Answer:

  • X-ray diffraction (XRD) : Resolves spatial conformation, including puckering of the thiazolo-pyrimidine ring (flattened boat conformation) and dihedral angles between fused rings .
  • NMR/IR spectroscopy :
    • ¹H-NMR : Identifies methyl groups (δ 1.2–1.5 ppm for ethyl esters) and aromatic protons (δ 7.0–8.5 ppm) .
    • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) .

Advanced: How can computational methods optimize synthesis or predict biological activity?

Answer:

  • Quantum chemical calculations :
    • Predict reaction pathways using density functional theory (DFT) to identify transition states and energy barriers .
    • Example: ICReDD’s reaction path search methods reduce trial-and-error in catalyst selection .
  • Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions of the thiazole and pyrimidine moieties .
  • Machine learning : Analyzes reaction databases to recommend optimal solvents/catalysts for yield improvement .

Advanced: How are contradictions in spectroscopic data resolved during derivative synthesis?

Answer:

  • Cross-validation : Combine multiple techniques (e.g., XRD for conformation, NMR for functional groups) to resolve ambiguities .
  • Isotopic labeling : Track reaction intermediates using deuterated solvents or ¹³C-labeled precursors to clarify mechanistic steps .
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts) in thiazolo-pyrimidine derivatives by variable-temperature studies .

Advanced: How do structural modifications in related derivatives affect biological activity?

Answer:
Structural-Activity Relationship (SAR) Insights :

Modification Effect on Activity Reference
Methyl substitution Enhances metabolic stability but reduces solubility
Trifluoromethyl groups Increases binding affinity to hydrophobic enzyme pockets
Extended aliphatic chains Alters pharmacokinetics (e.g., longer half-life)

Q. Methodology :

  • Enzyme inhibition assays : Compare IC₅₀ values of derivatives against target proteins .
  • MD simulations : Model ligand-receptor interactions over time to prioritize synthetic targets .

Advanced: What experimental designs are used to study interactions with biological targets?

Answer:

Target selection : Prioritize enzymes/receptors with conserved binding sites for thiazole derivatives (e.g., kinases, GTPases) .

Binding assays :

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
  • Fluorescence polarization : Quantifies displacement of fluorescent probes in competitive assays .

Crystallography : Co-crystallize the compound with target proteins to resolve interaction motifs .

Case study : Thiazolo-pyrimidine derivatives inhibit acetylcholinesterase (AChE) in neurodegenerative disease models, validated via Ellman’s assay .

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